molecular formula C19H16N4O4S B2836630 (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide CAS No. 864858-77-5

(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2836630
CAS No.: 864858-77-5
M. Wt: 396.42
InChI Key: HXKUUULKJQWKHU-QPJJXVBHSA-N
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Description

(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide is a sophisticated synthetic small molecule recognized for its potent inhibitory activity against a range of protein kinases. Its core structure is based on a thieno[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with the ATP-binding site of kinases. The molecule is functionally designed as a covalent inhibitor , where the (2E)-3-(4-nitrophenyl)prop-2-enamide (an acrylamide) moiety can undergo a Michael addition reaction with cysteine residues in the target kinase's active site, leading to irreversible inhibition. This mechanism is particularly valuable for targeting kinases with a specific cysteine residue, such as Bruton's tyrosine kinase (BTK) and certain members of the Receptor Tyrosine Kinase (RTK) family, which are critically implicated in proliferative diseases. The 6-acetyl and 3-cyano substituents on the thienopyridine ring are key pharmacophoric elements that enhance binding affinity and selectivity. Consequently, this compound serves as a crucial chemical probe in oncology and signal transduction research, enabling scientists to dissect the functional roles of specific kinase pathways, study downstream signaling events, and validate novel therapeutic targets in cellular and in vivo models of cancer and other hyperproliferative disorders.

Properties

IUPAC Name

(E)-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-12(24)22-9-8-15-16(10-20)19(28-17(15)11-22)21-18(25)7-4-13-2-5-14(6-3-13)23(26)27/h2-7H,8-9,11H2,1H3,(H,21,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKUUULKJQWKHU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl, cyano, and nitrophenyl groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, sodium cyanide, and 4-nitrobenzaldehyde. The final step involves the formation of the acrylamide moiety through a condensation reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acrylamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group could yield a carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of its functional groups on biological systems. For example, the nitrophenyl group is known to interact with certain enzymes, making this compound a potential inhibitor or activator of specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure could be exploited to create polymers with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (2E)-N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and acetyl groups can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Properties Potential Applications
(2E)-N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(4-nitrophenyl)prop-2-enamide (Target) Thieno[2,3-c]pyridine Acetyl, cyano, 4-nitrophenyl Likely solid (inferred) Kinase inhibition, optoelectronics
N-(N-Isopropylformimidoyl)-N-methyl-N´-(4-nitrophenyl)-1,3-propanediamine (7f) Propanediamine 4-Nitrophenyl, isopropylformimidoyl Oil; 1H NMR δ 1.29–8.15 Unclear (possibly ligand synthesis)
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Acrylamide Cyano, pyrimidin-2-ylamino, trimethoxyphenyl No data (supplier listing) Anticancer agents, kinase inhibitors

Key Observations :

Structural Diversity: The target compound’s thienopyridine core distinguishes it from the propanediamine backbone in 7f and the pyridine/pyrimidine systems in acrylamides from . Thienopyridines are less common in literature, offering unique electronic properties for drug design. Nitro Group: Both the target compound and 7f incorporate a 4-nitrophenyl group, which is electron-withdrawing and may influence π-π stacking or redox activity. However, 7f lacks the acrylamide linkage critical for hydrogen bonding in the target compound.

Acrylamide Derivatives: The (E)-acrylamide configuration in the target compound is shared with the analogues in , which also feature cyano and aromatic substituents. These groups are known to enhance binding affinity in kinase inhibitors (e.g., via interactions with ATP-binding pockets). Unlike the target compound, the acrylamide in includes a 3,4,5-trimethoxyphenyl group, which could improve solubility but reduce metabolic stability compared to the nitro-substituted aromatic ring.

Physicochemical Properties: 7f is reported as an oil, suggesting lower crystallinity than the likely solid target compound. This difference may arise from the rigid thienopyridine core versus the flexible propanediamine chain in 7f. No solubility or stability data are available for the acrylamides in , limiting direct comparisons.

Research Findings and Implications

  • Electronic Effects: The thienopyridine core’s sulfur atom and fused ring system may enhance charge transport in optoelectronic applications compared to simpler aromatic systems .
  • Synthetic Challenges : The nitro group in the target compound may complicate synthesis due to redox sensitivity, whereas 7f uses a formimidoyl group that could simplify derivatization.

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-N-{6-acetyl-3-cyano-thieno[2,3-c]pyrimidin-2-yl}-3-(4-nitrophenyl)prop-2-enamide?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, the thieno[2,3-c]pyrimidine core can be synthesized via cyclization of cyanoacetamide derivatives with thiophene precursors under acidic conditions. The enamide moiety is introduced via a Horner-Wadsworth-Emmons reaction using 4-nitrobenzaldehyde and phosphonate reagents. Key steps include:
  • Temperature control (e.g., 0–5°C for nitration steps to avoid side reactions).
  • Solvent selection (e.g., DMF for polar intermediates, THF for Wittig-type reactions).
  • Purification via column chromatography or recrystallization.
    Analytical validation (HPLC, 1^1H/13^{13}C NMR) is critical to confirm intermediate purity .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Compare 1^1H and 13^{13}C chemical shifts with computational predictions (e.g., DFT calculations) to verify the (2E)-configuration and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula.
  • IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, nitro group absorption at ~1520 cm1^{-1}).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents.
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 6-acetyl position while monitoring SAR impacts.
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in the thienopyrimidine ring (e.g., replacing sulfur with oxygen or altering ring saturation).
  • Substituent screening : Test derivatives with substituted phenyl groups (e.g., 3-nitro vs. 4-nitro) or modified cyano/acetyl groups.
  • Biological testing : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability assays to correlate structural changes with activity .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., kinases or GPCRs).
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electronegativity to predict activity .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Repeat synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are rigorously controlled.
  • 2D NMR : Perform COSY, HSQC, and NOESY to assign ambiguous signals.
  • Cross-validate : Compare with analogous compounds (e.g., ’s thieno[3,2-d]pyrimidine derivatives) to identify structural outliers .

Q. What experimental controls ensure regioselectivity in functionalization reactions?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., acetyl protection of amines).
  • Kinetic vs. thermodynamic control : Adjust temperature and reaction time (e.g., low temps favor kinetic products).
  • Catalytic systems : Use Pd-catalyzed cross-coupling for directed C-H activation .

Q. How to assess stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C).
  • LC-MS monitoring : Track decomposition products over 24–72 hours.
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What novel derivatives could expand its therapeutic potential?

  • Methodological Answer :
  • Bioisosteric replacements : Substitute the nitro group with a trifluoromethyl or sulfonamide moiety.
  • Heterocycle fusion : Attach a triazole or oxadiazole ring to the thienopyrimidine core.
  • Click chemistry : Use CuAAC reactions to append functionalized side chains .

Q. How to optimize enantiomeric separation for chiral analogs?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB).
  • SFC : Supercritical fluid chromatography with CO2/ethanol mobile phases improves resolution.
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) .

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